5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde
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Overview
Description
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.
Scientific Research Applications
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways involving indole derivatives.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde can be compared with other indole derivatives such as:
- Indole-3-carboxaldehyde
- Indole-5-carboxaldehyde
- 1-Methylindole-3-carboxaldehyde These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct properties and potential applications.
Properties
CAS No. |
590391-54-1 |
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Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
5-chloro-2-cyclohexyl-7-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H18ClNO/c1-10-7-12(17)8-13-14(9-19)16(18-15(10)13)11-5-3-2-4-6-11/h7-9,11,18H,2-6H2,1H3 |
InChI Key |
BVWRRIXFVNMYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2C=O)C3CCCCC3)Cl |
Origin of Product |
United States |
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